molecular formula C13H20N2O4S2 B2578480 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide CAS No. 2309733-43-3

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2578480
CAS No.: 2309733-43-3
M. Wt: 332.43
InChI Key: QELVPBGMXJJNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C13H20N2O4S2 and its molecular weight is 332.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Sulfenylating Agents

N-hydroxy sulfonamides, including compounds structurally related to our chemical of interest, have been identified as novel sulfenylating agents for the functionalization of aromatic compounds. These agents participate in sulfenylation with indoles and other compounds to afford structurally diverse thioethers with high regioselectivity and yield. This application is significant in the development of new chemical entities and the synthesis of complex molecules with potential pharmaceutical applications (Fukai Wang et al., 2017).

Anticancer Agents

Another research domain involves the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, highlighting the importance of tetrahydropyridine (THP) moiety, which is closely related to the core structure of our compound. These studies have shown that the incorporation of the THP moiety enhances the biological activity of 1,3,4-oxadiazole derivatives, suggesting potential anticancer applications. The novel compounds synthesized were evaluated for their anticancer activity, demonstrating moderate cytotoxicity against breast cancer cell lines (K. Redda & Madhavi Gangapuram, 2007).

Antimicrobial Agents

Research into novel sulfonamides has also extended into the development of antimicrobial agents. Compounds containing sulfonamido moieties have been synthesized and tested for their antibacterial activity. The synthesis of new heterocyclic compounds featuring a sulfonamido moiety has aimed at developing potent antibacterial agents, with several new compounds demonstrating high activities. This research area is crucial for addressing the growing concern of antibiotic resistance and the need for new antimicrobial agents (M. E. Azab et al., 2013).

Photocatalytic Applications

Moreover, sulfonamides have been explored for their photocatalytic applications in environmental decontamination. Studies involving hierarchical mesoporous TiO2 microspheres for the enhanced photocatalytic oxidation of sulfonamides, including their mechanisms, have been conducted. These findings are significant for environmental science, offering potential solutions for the degradation of persistent antibacterial agents in wastewater effluents, rivers, and lakes (Changsheng Guo et al., 2012).

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c16-6-7-19-13(3-8-20-9-4-13)11-15-21(17,18)12-2-1-5-14-10-12/h1-2,5,10,15-16H,3-4,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELVPBGMXJJNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CN=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.